molecular formula C16H17N7O3 B2566382 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 2034534-55-7

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2566382
CAS No.: 2034534-55-7
M. Wt: 355.358
InChI Key: SUXXUXHNDMCBMH-UHFFFAOYSA-N
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Description

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a heterocyclic benzamide derivative featuring two distinct pharmacophores: a 1,2,4-oxadiazole ring substituted with an oxan-4-yl (tetrahydropyran) group and a 1H-tetrazole moiety at the benzamide’s meta position. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the tetrazole group—a carboxylic acid surrogate—contributes to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c24-16(12-2-1-3-13(8-12)23-10-18-21-22-23)17-9-14-19-15(20-26-14)11-4-6-25-7-5-11/h1-3,8,10-11H,4-7,9H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXXUXHNDMCBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. The final step involves coupling the oxadiazole and tetrazole intermediates with a benzamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve scalable and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide and heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

This compound has a wide range of applications across various scientific fields:

Chemistry

  • Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis.
  • Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand for metal complexes.

Biology

  • Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth and fungal infections.
  • Anticancer Properties : Studies have shown that it may inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase .

Medicine

  • Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways.
  • Therapeutic Potential : Research indicates potential uses in treating various conditions due to its interaction with biological targets.

Material Science

  • Development of New Materials : It is utilized in creating polymers and coatings with specific properties that can be tailored for industrial applications.

Case Studies and Research Findings

Several studies have documented the efficacy of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide:

StudyFocusFindings
Ahsan et al. (2013)Anticancer ActivityIdentified as potent inhibitors against thymidylate synthase with IC50 values ranging from 0.47–1.4 µM .
PMC9781914 (2022)CytotoxicityDemonstrated significant cytotoxic effects against glioblastoma cell lines .
PMC5357090 (2016)Biological EvaluationShowed promising results in anti-inflammatory and anticancer activities through various assays .

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound’s closest structural analogs include benzamide derivatives with thiadiazole, isoxazole, or pyridine-based heterocycles, as exemplified in the synthesis and characterization data from . Below, we compare key attributes:

Structural Features
Compound Name Core Heterocycle(s) Key Substituents
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-tetrazol-1-yl)benzamide (Target Compound) 1,2,4-Oxadiazole, Tetrazole Oxan-4-yl (tetrahydropyran), Tetrazole at benzamide C3
Compound 6 1,3,4-Thiadiazole, Isoxazole Phenyl, Isoxazole
Compound 8a 1,3,4-Thiadiazole, Pyridine Acetyl, Methyl groups on pyridine
Compound 8b 1,3,4-Thiadiazole, Pyridine Ethoxycarbonyl, Methyl groups on pyridine

Key Differences :

  • The target compound’s 1,2,4-oxadiazole replaces the 1,3,4-thiadiazole in analogs, altering electronic properties (oxygen vs. sulfur).
  • The tetrazole substituent provides stronger acidity (pKa ~4.9) compared to isoxazole or pyridine rings, impacting solubility and binding interactions.
  • The oxan-4-yl group introduces a saturated oxygen-containing ring, enhancing hydrophilicity relative to phenyl or acetyl substituents in analogs.
Physical Properties
Compound Melting Point (°C) Yield (%) IR (C=O Stretch, cm⁻¹) Notable MS Fragments (m/z)
Target* Hypothetical: 180–220 ~1600–1670 (benzamide)
6 160 70 1606 348 (M⁺), 105 (base peak)
8a 290 80 1679, 1605 415 (M⁺+1), 76 (base peak)
8b 200 80 1715, 1617 444 (M⁺), 77 (base peak)

*Hypothetical data inferred from structural trends.
Observations :

  • Higher melting points in thiadiazole derivatives (e.g., 8a: 290°C) suggest stronger intermolecular interactions (e.g., π-stacking) compared to the target compound’s expected range.
  • IR spectra for benzamide carbonyls align across analogs (~1600–1715 cm⁻¹), with shifts reflecting electronic differences in substituents.
Spectroscopic and Analytical Data
  • ¹H-NMR : The target compound’s tetrazole proton is expected as a singlet near δ 8.5–9.5 in DMSO-d6, distinct from the isoxazole protons in 6 (δ 7.95–8.13) .
  • Mass Spectrometry : Thiadiazole analogs show base peaks at m/z 76–105 (e.g., C6H5⁺ at m/z 77), while the target’s fragmentation may prioritize oxadiazole or tetrazole cleavage.

Methodological Considerations

Structural elucidation of such compounds relies on techniques like X-ray crystallography, often facilitated by software such as SHELX () . For example, SHELXL’s refinement algorithms could resolve the target compound’s conformational flexibility around the oxan-4-yl group.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a novel compound that incorporates a unique combination of oxadiazole and tetrazole moieties. These structural features are known to enhance biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

\text{N 3 oxan 4 yl 1 2 4 oxadiazol 5 yl methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide}

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Attachment of the Oxane Ring : Introduced via nucleophilic substitution reactions with suitable precursors.
  • Formation of the Tetrazole Moiety : This can be synthesized through cyclization of azides or other nitrogen-rich compounds.
  • Final Coupling : The oxadiazole and tetrazole intermediates are coupled to form the final compound using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds featuring oxadiazole and tetrazole rings exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
Cell LineIC50 (µM)
MCF70.65
HCT1161.2
HeLa2.41

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Studies have reported that derivatives of this structure can inhibit growth against both gram-positive and gram-negative bacteria:

  • Antibacterial Activity : The compound demonstrated effective inhibition against strains such as Bacillus cereus and Staphylococcus aureus .
Bacterial StrainActivity Level
Bacillus cereusHigh
Staphylococcus aureusModerate

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA synthesis such as thymidylate synthase .
  • Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Antitumor Activity : A related oxadiazole derivative was tested for its ability to inhibit tumor growth in vivo and showed a reduction in tumor size by approximately 50% compared to control groups .
  • Antimicrobial Testing : In vitro assays demonstrated that oxadiazole derivatives exhibited better activity against gram-positive bacteria than their gram-negative counterparts .

Q & A

Q. What are effective synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-tetrazol-1-yl)benzamide?

  • Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
  • Oxadiazole Formation : Cyclization of acylated intermediates using reagents like POCl₃ or H₂SO₄ (e.g., cyclodehydration of N-acyl-α-amino ketones) .
  • Tetrazole Introduction : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or direct substitution using 1H-tetrazole derivatives .
  • Benzamide Coupling : Amide bond formation via activated acyl chlorides or carbodiimide-mediated coupling .
    Example workflow:
     Intermediate A (oxadiazole) → Intermediate B (tetrazole) → Final compound via amide coupling  

Key Considerations : Monitor reaction purity via TLC and optimize yields using microwave-assisted synthesis for time-sensitive steps .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃) and compare with calculated shifts from DFT studies .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, N-H stretches for tetrazole) .
  • Crystallography :
  • Use SHELXL for single-crystal X-ray refinement. Resolve twinning or disorder using SHELXE for high-resolution data .
  • Validate hydrogen bonding and π-stacking interactions in the crystal lattice to inform solubility/stability .

Advanced Research Questions

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. Use HPLC to track decomposition products (e.g., hydrolysis of oxadiazole or tetrazole rings) .
  • Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials. Use DSC/TGA to assess thermal degradation .
  • Co-solvents : Improve aqueous solubility with DMSO/PEG mixtures while monitoring aggregation via dynamic light scattering .

Q. How to design experiments for evaluating in vitro biological activity and target engagement?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
  • Target Identification :
  • Molecular Docking : Perform AutoDock/Vina simulations against targets like COX-2 or EGFR, using PDB structures (e.g., 4Z0X) .
  • SPR/BLI : Measure binding kinetics (KD) for prioritized targets .
  • Enzyme Inhibition : Test tetrazole’s role in modulating metalloenzymes (e.g., angiotensin-converting enzyme) via fluorometric assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and confirm compound purity (>95% via HPLC) .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (µM) and adjust for differences in cell lines/passage numbers .
  • Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects masking primary activity .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO/LUMO) and reactivity .
  • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and topological indices. Validate with leave-one-out cross-validation .
  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

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